N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo-substituted phenyl ring and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-bromo-2-methylaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromo group.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide
- N-(4-bromo-2-methylphenyl)-2-(2-fluoro-4-biphenylyl)propanamide
Uniqueness
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromo-substituted phenyl ring and a phenylprop-2-enamide moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14BrNO |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H14BrNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) |
InChI Key |
SGPWCTHICBMZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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